2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its affinity towards alpha1-adrenergic receptors, making it a promising candidate for the treatment of various neurological and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzodiazole derivative. One common method involves the use of Yb(OTf)3 as a catalyst in acetonitrile, leading to the formation of the desired product with high yield . The reaction conditions are optimized to ensure the purity and stability of the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis route is often optimized for cost-effectiveness and scalability. This involves the use of readily available starting materials and efficient purification techniques. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-methylbenzenesulfonate, is purified through recrystallization from an optimized solvent system, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in modulating neurotransmitter receptors.
Medicine: Potential therapeutic agent for treating cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it modulates the activity of G-protein-coupled signaling pathways, leading to various physiological responses. This interaction can result in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Shares the arylpiperazine moiety and targets alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole stands out due to its specific binding affinity and pharmacokinetic profile, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4O/c1-23-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
InChI Key |
DLKMHTSDBGHVBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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